6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride
Description
6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine hydrochloride is a halogenated derivative of the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused N-heterocyclic system with pyrazole and pyrimidine rings. This compound features bromo (Br) and iodo (I) substituents at positions 6 and 3, respectively, along with a methyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies .
Propriétés
IUPAC Name |
6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOGIKFIHTHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1I)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Overview
6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine; hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by the presence of both bromine and iodine atoms. Its molecular formula is with a molecular weight of 374.40 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.40 g/mol |
| CAS Number | 2305254-62-8 |
Synthesis and Preparation
The synthesis of 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for the efficient formation of the pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its biological activity .
The biological activity of 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances its binding affinity and selectivity towards various biological molecules .
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine have shown efficacy in inducing apoptosis in cancer cell lines .
- Antimicrobial and Antioxidant Properties: In vitro studies demonstrated that related pyrazole compounds exhibited notable antimicrobial and antioxidant activities. For example, certain derivatives showed effectiveness against various microorganisms and displayed significant antioxidant capacity compared to standard agents .
- Selectivity in Biological Systems: The unique structure of this compound allows it to selectively target specific proteins or pathways, which is crucial for developing targeted therapies in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | Similar core structure; lacks iodine | Moderate anticancer activity |
| Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | Additional functional groups; altered properties | Enhanced bioactivity |
Applications De Recherche Scientifique
Inhibition of Enzymes
One of the primary applications of 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and metabolism. In studies, compounds derived from this structure demonstrated significant inhibitory activity against PI3Kδ with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in diseases like systemic lupus erythematosus (SLE) and certain cancers .
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by targeting microtubules and inhibiting tubulin polymerization. This mechanism is similar to that of established chemotherapeutic agents such as colchicine. The ability to disrupt microtubule dynamics makes these compounds promising candidates for cancer treatment .
Case Study 1: PI3Kδ Inhibition
A study published in Pharmaceuticals explored the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on PI3Kδ. Among these compounds, this compound showed an IC50 value of 18 nM, demonstrating excellent selectivity over other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415) which suggests its potential use in targeted therapies for autoimmune diseases .
Case Study 2: Anticancer Activity
In another investigation focusing on microtubule targeting agents (MTAs), derivatives including 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine were evaluated for their ability to inhibit tubulin polymerization. These studies revealed that specific modifications to the pyrazolo framework could enhance potency against cancer cell lines while minimizing toxicity to normal cells .
Analyse Des Réactions Chimiques
Key Reaction Types and Mechanisms
The compound’s bromine and iodine substituents at positions 6 and 3, respectively, enable diverse transformations:
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction facilitates the introduction of diverse substituents for structure-activity relationship (SAR) studies:
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80–100°C.
-
Example : Coupling with phenylboronic acid yields 6-aryl derivatives, enhancing biological activity in medicinal chemistry applications.
Nucleophilic Aromatic Substitution
The iodine atom at position 3 is highly susceptible to nucleophilic displacement due to its larger size and weaker C–I bond:
-
Reagents : Amines (e.g., morpholine), alkoxides, or thiols .
-
Conditions : Room temperature or mild heating (40–60°C) with K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, DMSO) .
-
Example : Substitution with morpholine yields 3-morpholinyl derivatives, a key step in PDE2A inhibitor synthesis .
Buchwald-Hartwig Amination
The bromine substituent can participate in palladium-catalyzed amination to introduce nitrogen-containing groups:
-
Catalyst : Pd₂(dba)₃/Xantphos system.
-
Application : Forms intermediates for kinase inhibitors or fluorescent probes .
Photochemical Reactions
The pyrazolo-pyrimidine core exhibits fluorescence under UV light, enabling applications as biomarkers:
-
Mechanism : Electron-rich aromatic system undergoes π→π* transitions, modulated by halogen substituents .
Reaction Data and Selectivity
Data compiled from synthetic protocols in .
Mechanistic Insights
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The pharmacological profile of PP derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
*Calculated based on elemental composition.
Key Observations :
- Salt Form: Hydrochloride salts, as seen in the target compound and 5-Methyl-7-diethylamino-s-triazolo-PP, improve bioavailability compared to neutral analogs .
- Hybrid Scaffolds : Compounds like 3-Bromo-6-[3-chloro-5-(CF₃)-2-pyridinyl]-2-methyl-PP incorporate heteroaromatic extensions, broadening kinase target selectivity .
Antitumor Activity:
- Target Compound: While direct data on its antitumor efficacy is unavailable, structurally related PP derivatives (e.g., 3-cyano-5,7-disubstituted-PP) exhibit IC₅₀ values <10 μM against HepG-2 and MCF-7 cell lines .
- 6-Bromo-3-chloro-PP-2-carboxylic Acid : Shows moderate activity (IC₅₀ ~15–25 μM) against solid tumors, attributed to the carboxylic acid group’s role in hydrogen bonding with cellular targets .
- Pyridine-Hybrid PP (e.g., ) : Demonstrated kinase inhibition (e.g., CDK2), with substituent bulkiness influencing ATP-binding pocket interactions .
Enzymatic Inhibition:
- The iodo substituent in the target compound may enhance inhibitory potency against iodine-sensitive enzymes (e.g., tyrosine kinases) compared to bromo/chloro analogs .
Méthodes De Préparation
Aminopyrazole Precursor Synthesis
5-Amino-3-iodo-2-methylpyrazole is synthesized via iodination of 5-amino-2-methylpyrazole using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at position 2 directing iodination to position 3 (yield: 78–85%).
Cyclocondensation with Diethyl Malonate
Reacting 5-amino-3-iodo-2-methylpyrazole with diethyl malonate in ethanol containing sodium ethoxide (10 mol%) at reflux for 18 hours yields 2-methyl-3-iodopyrazolo[1,5-a]pyrimidine-5,7-diol. The reaction mechanism involves nucleophilic attack of the aminopyrazole on the malonate carbonyl, followed by cyclodehydration (yield: 82–88%).
Regioselective Halogenation at Position 6
Introducing bromine at position 6 requires careful optimization due to competing reactivity at positions 5 and 7. Two primary strategies have been validated:
Electrophilic Bromination
Treating 2-methyl-3-iodopyrazolo[1,5-a]pyrimidine-5,7-diol with bromine (1.2 equiv) in dichloromethane at 0°C in the presence of iron(III) bromide (5 mol%) achieves regioselective bromination at position 6. The hydroxyl groups at positions 5 and 7 act as ortho/para-directing groups, favoring bromination at the electron-rich position 6 (yield: 65–72%).
Halogen Exchange via SNAr
An alternative approach involves converting the 5,7-diol intermediate to its dichloro derivative using phosphorus oxychloride (POCl3) at 110°C for 4 hours, followed by bromide displacement at position 6. Heating the dichloro intermediate with sodium bromide (3 equiv) in dimethylformamide (DMF) at 150°C for 8 hours replaces the chlorine at position 6 with bromine. This method offers superior regiocontrol (yield: 70–75%).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous ethyl acetate at 0°C. Precipitation occurs within 2 hours, yielding a crystalline solid (purity: ≥98% by HPLC).
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | NIS, AcOH, 80°C, 12 h | 78–85 | 95 |
| Cyclocondensation | Diethyl malonate, NaOEt, reflux, 18 h | 82–88 | 97 |
| Bromination (electrophilic) | Br2, FeBr3, CH2Cl2, 0°C | 65–72 | 96 |
| Halogen exchange | NaBr, DMF, 150°C, 8 h | 70–75 | 98 |
| Salt formation | HCl (g), EtOAc, 0°C, 2 h | 90–95 | 99 |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the regiochemistry and salt formation. The hydrochloride salt exhibits a monoclinic crystal system with space group P21/c (Z = 4).
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Competing bromination at positions 5 and 7 is minimized using low-temperature electrophilic conditions or halogen exchange protocols.
- Iodine Stability : The iodo group’s susceptibility to radical cleavage necessitates inert atmosphere handling and avoidance of UV light.
- Solubility Issues : The hydrochloride salt exhibits limited solubility in aprotic solvents, requiring polar solvents like DMSO for further reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Electrophilic Bromination | Halogen Exchange |
|---|---|---|
| Regioselectivity | Moderate (75:25) | High (95:5) |
| Reaction Time | 2 h | 8 h |
| Byproduct Formation | 15–20% | <5% |
| Scalability | Limited by Br2 handling | Industrial-scale feasible |
Q & A
Q. Basic
- HPLC-PDA : Purity assessment (>95%) and detection of halogenated byproducts.
- Elemental analysis : Confirms C, H, N, and halogen stoichiometry (deviation <0.4%).
- X-ray crystallography : Resolves regiochemistry of bromo/iodo substituents.
- Stability testing : Monitor degradation under stress conditions (heat, light) via TGA/DSC .
How can researchers optimize reaction yields for halogenated pyrazolo[1,5-a]pyrimidine hydrochlorides?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
- Catalyst screening : Pd/Cu systems enhance cross-coupling efficiency for iodo/bromo substitutions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20%.
- Counterion exchange : Replace chloride with acetate to prevent aggregation during crystallization .
What in vitro models are suitable for evaluating the antitumor potential of this compound?
Q. Basic
- Cell lines : HEPG2-1 (liver), HeLa (cervical), and SiHa (HPV+ cervical) for p53-dependent activity.
- Assays : MTT for IC50, Annexin V-FITC/PI for apoptosis, and cell cycle analysis (PI staining).
- 3D spheroids : Mimic tumor microenvironments for penetration studies .
How does the hydrochloride salt form influence the pharmacokinetic properties of this compound?
Advanced
The hydrochloride salt improves aqueous solubility (logP reduction by ~1.5 units) and oral bioavailability. However, it may increase renal clearance. Strategies to balance solubility and permeability include:
- Salt screening : Test mesylate or tosylate for enhanced stability.
- Prodrug design : Esterify hydroxyl groups to bypass first-pass metabolism.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs for sustained release .
What computational tools predict the binding affinity of halogenated pyrazolo[1,5-a]pyrimidines to biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models halogen bonding with residues like His96 in p53.
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns.
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. I) with IC50 values.
- Free-energy perturbation (FEP) : Quantifies ΔΔG for halogen substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
